BenchChemオンラインストアへようこそ!

3-(4-Hydroxyphenyl)pyruvate

HPPD inhibitor screening herbicide discovery enzyme kinetics

3-(4-Hydroxyphenyl)pyruvate (4-HPP; CAS 156-39-8) is a 2-oxo monocarboxylic acid anion that serves as the obligate, native substrate for 4-hydroxyphenylpyruvate dioxygenase (HPPD; EC 1.13.11.27) in the second committed step of eukaryotic tyrosine catabolism, converting 4-HPP to homogentisate. Unlike many metabolic intermediates that are merely passive pathway constituents, 4-HPP is the molecular fulcrum around which HPPD-targeted herbicide development, human inborn error diagnostics, and specific biosynthetic pathway engineering are organized.

Molecular Formula C9H7O4-
Molecular Weight 179.15 g/mol
Cat. No. B1235634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Hydroxyphenyl)pyruvate
Synonyms(p-hydroxyphenyl)pyruvic acid
4-hydroxyphenylpyruvate
4-hydroxyphenylpyruvic acid
4-hydroxyphenylpyruvic acid, ion
4-hydroxyphenylpyruvic acid, sodium salt
p-hydroxyphenylpyruvate
para-hydroxyphenylpyruvic acid
Molecular FormulaC9H7O4-
Molecular Weight179.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)C(=O)[O-])O
InChIInChI=1S/C9H8O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,10H,5H2,(H,12,13)/p-1
InChIKeyKKADPXVIOXHVKN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Hydroxyphenyl)pyruvate (4-HPP): A Critical, Qualitatively Differentiable Substrate in Tyrosine Catabolism for HPPD-Targeted Research


3-(4-Hydroxyphenyl)pyruvate (4-HPP; CAS 156-39-8) is a 2-oxo monocarboxylic acid anion that serves as the obligate, native substrate for 4-hydroxyphenylpyruvate dioxygenase (HPPD; EC 1.13.11.27) in the second committed step of eukaryotic tyrosine catabolism, converting 4-HPP to homogentisate [1]. Unlike many metabolic intermediates that are merely passive pathway constituents, 4-HPP is the molecular fulcrum around which HPPD-targeted herbicide development, human inborn error diagnostics, and specific biosynthetic pathway engineering are organized . Its chemical identity—featuring a para‑hydroxyl on the aromatic ring and an α‑keto acid side‑chain—endows it with binding and reactivity properties that are quantitatively distinct from its nearest structural analogs, making its unequivocal identification essential for any study claiming HPPD‑related findings.

Procurement of 3-(4-Hydroxyphenyl)pyruvate: Why the Closest Analogs Cannot Be Interchanged for HPPD-Centric Work


A procurement decision that treats 4-hydroxyphenylpyruvate as functionally interchangeable with phenylpyruvate (lacking the para‑hydroxyl), 4-hydroxyphenylacetate (lacking the α‑keto group), or 4-hydroxyphenyllactate (a reduced side‑chain analog) would introduce profound quantitative error into experimental systems. The active‑site architecture of HPPD, the catalytic selectivity of hydroxyphenylpyruvate reductase (HPPR), and the clinical interpretation of urinary organic acid profiles are each predicated on the precise chemical topology of 4-HPP. Using an analog in place of 4-HPP would, for instance, overestimate binding affinity by more than an order of magnitude if relying on phenylpyruvate-calibrated values [1], or completely fail to recapitulate the wild-type product distribution that defines the HPPD catalytic cycle [2]. The quantitative evidence below demonstrates that these structural differences translate into experimentally verifiable, numerically large differences in performance across multiple orthogonal measurement axes.

Product-Specific Evidence Guide for 3-(4-Hydroxyphenyl)pyruvate: Quantified Differentiation Against Its Closest Structural Analogs


HPPD Active-Site Binding Affinity: 11-fold Higher Affinity Than Phenylpyruvate

The dissociation constant (Kd) of 4-HPP for the Fe²⁺-bound active site of Arabidopsis thaliana HPPD is 29 µM. In contrast, phenylpyruvate—which lacks only the para‑hydroxyl group—exhibits a Kd of 319 µM under identical conditions, representing an 11‑fold weaker binding affinity [1]. This demonstrates that the para‑hydroxyl substituent is not a minor structural embellishment but a dominant contributor to ground‑state active‑site recognition .

HPPD inhibitor screening herbicide discovery enzyme kinetics fragment-based drug design

Hydroxyphenylpyruvate Reductase (HPPR) Substrate Preference: 2.4‑fold Lower Km Than Phenylpyruvate

Recombinant Prunella vulgaris HPPR (PvHPPR) reduces 4-HPP with a Km of 0.31 mM. For phenylpyruvate, the Km is 0.73 mM, and for pyruvate it is 1.02 mM, establishing that 4-HPP is the kinetically preferred substrate with a 2.4‑fold lower Km than the de‑hydroxy analog . This rank‑order preference is consistent with the enzyme's physiological role in rosmarinic acid biosynthesis, where 4‑HPP is the native substrate.

rosmarinic acid biosynthesis metabolic engineering NAD(P)H-coupled assay plant secondary metabolism

HPPD Product Partitioning: Wild‑Type 4-HPP Substrate Versus Mutants and Structural Analogs Determines Homogentisate Yield

Wild‑type Streptomyces avermitilis HPPD converts 4-HPP into 90% homogentisate, 1% quinolacetate, and 9% 4-hydroxyphenylacetate. In contrast, the N245I mutant processes the same 4-HPP substrate but yields only 13% homogentisate and 87% 4-hydroxyphenylacetate, a near‑complete inversion of the product ratio caused by a single active‑site point mutation [1]. This mutant‑dependent product shift demonstrates that the catalytic outcome is exquisitely dependent on the precise interaction of the HPPD active‑site architecture with the native 4-HPP substrate; structural analogs would produce a different and uncharacterized product spectrum.

homogentisate biosynthesis tyrosine catabolism site‑directed mutagenesis uncoupled reaction

Clinical Biomarker Specificity: 4-Hydroxyphenylpyruvate Is the Primary Urinary Metabolite Unequivocally Linked to HPPD Deficiency (Tyrosinemia Type III)

In tyrosinemia type III (OMIM 276710), caused by biallelic loss‑of‑function mutations in the HPD gene encoding HPPD, the defining biochemical hallmark is the massive urinary excretion of unmetabolized 4-hydroxyphenylpyruvate, alongside 4-hydroxyphenyllactate and 4-hydroxyphenylacetate [1]. While the latter two metabolites are elevated across multiple tyrosinemia subtypes, 4-HPP accumulation directly reflects the activity of the genetically defective enzyme. A clinical report of an 11‑year‑old asymptomatic girl confirmed the diagnosis by elevated serum tyrosine (425–535 µmol/L vs. normal 29–86 µmol/L) and correspondingly elevated urinary 4‑hydroxyphenyl derivatives, with homozygosity for the c.479A>G (p.Tyr160Cys) HPD missense mutation providing genetic confirmation [2].

newborn screening tyrosinemia type III HPD mutation clinical metabolomics

Prenyltransferase Substrate Selectivity: 17.5‑fold Higher Specific Activity Over 4-Hydroxyphenyllactate

A dimethylallyl diphosphate:4-hydroxyphenylpyruvate dimethylallyl transferase from Streptomyces spheroides, involved in novobiocin biosynthesis, exhibits a specific activity of 2.62 pkat mg⁻¹ with 4‑HPP as the aromatic substrate (defined as 100% relative activity). Under identical assay conditions, 4‑hydroxyphenyllactate—the reduced side‑chain analog—shows only 0.15 pkat mg⁻¹ (5.7% relative activity), a 17.5‑fold reduction [1]. Other aromatic analogs (4‑coumarate, 4‑hydroxybenzaldehyde, 4‑hydroxybenzoate, L‑tyrosine) all exhibit <3.8% relative activity, confirming that the α‑keto acid moiety of 4‑HPP is a strict structural requirement for productive turnover in this biosynthetic context.

novobiocin biosynthesis prenyltransferase Streptomyces secondary metabolism substrate specificity

3-(4-Hydroxyphenyl)pyruvate: Evidence‑Based Application Scenarios for Scientific Procurement and Experimental Design


HPPD Inhibitor Screening and Herbicide Discovery Programs

The 11‑fold higher active‑site binding affinity of 4‑HPP (Kd = 29 µM) compared to phenylpyruvate (Kd = 319 µM) [1] dictates that only genuine 4‑HPP should be used as the substrate in any HPPD enzymatic assay designed to measure competitive inhibition constants (Ki) or IC₅₀ values for novel inhibitors. Using phenylpyruvate as a cheaper alternative substrate would produce Ki values that are not directly comparable to the published literature for established herbicides such as nitisinone, sulcotrione, or mesotrione [6], potentially causing promising lead compounds to be rejected due to artifactually weak apparent potency.

Clinical Diagnostic Reference Standard for Tyrosinemia Type III Newborn Screening

The specificity of 4‑HPP accumulation as the direct metabolic consequence of HPD deficiency [3], confirmed in genetically characterized cases [4], makes high‑purity (≥98% HPLC [7]) 4‑HPP reference standard essential for clinical laboratories operating LC‑MS/MS panels for differential diagnosis of tyrosinemia subtypes. The compound must be distinguishable from 4‑hydroxyphenyllactate and 4‑hydroxyphenylacetate—which are elevated across all tyrosinemias—to avoid misclassification of type III as type I or II.

Metabolic Engineering of Rosmarinic Acid and Aminocoumarin Biosynthetic Pathways

In metabolic engineering efforts, the 2.4‑fold lower Km of HPPR for 4‑HPP versus phenylpyruvate and the 17.5‑fold higher specific activity of the novobiocin prenyltransferase for 4‑HPP versus 4‑hydroxyphenyllactate [5] jointly establish that achieving industrially relevant titers of rosmarinic acid or aminocoumarin antibiotics requires feeding with genuine 4‑HPP substrate. Related analogs would impose kinetic bottlenecks that reduce pathway flux by an order of magnitude or more, undermining process economics.

HPPD Structure‑Function and Mutagenesis Studies

The near‑complete inversion of the product distribution observed in the N245I HPPD mutant (from 90% homogentisate to 87% 4‑hydroxyphenylacetate) is a phenomenon exclusively attributable to the interaction of the 4‑HPP substrate with the mutated active‑site architecture [2]. Any structure‑function investigation that substitutes 4‑HPP with an analog would measure a fundamentally different catalytic trajectory, invalidating comparisons with the extensive structural biology literature on HPPD‑substrate complexes [REFS-4, REFS-10].

Quote Request

Request a Quote for 3-(4-Hydroxyphenyl)pyruvate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.